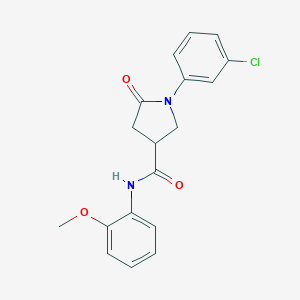
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMOP, is a synthetic compound that belongs to the pyrrolidine class of compounds. CMOP has been studied extensively due to its potential use in scientific research and therapeutic applications.
科学的研究の応用
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the growth of cancer cells in vitro and in vivo. In addition, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high purity and yield. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high cost. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that requires specialized equipment and expertise to synthesize.
将来の方向性
There are several future directions for the study of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the use of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion
In conclusion, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research and therapeutic applications. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and LOX enzymes. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline to form 3-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields.
特性
製品名 |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C18H17ClN2O3 |
分子量 |
344.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-3-2-7-15(16)20-18(23)12-9-17(22)21(11-12)14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
InChIキー |
WQUUJOXNFXOXSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)

![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)